molecular formula C22H18N4O B11578321 1-(4-Methoxy-phenyl)-4-methyl-1,3-dihydro-2H-1,6,10b-triaza-cyclopenta[c]fluorene-5-carbonitrile

1-(4-Methoxy-phenyl)-4-methyl-1,3-dihydro-2H-1,6,10b-triaza-cyclopenta[c]fluorene-5-carbonitrile

Cat. No.: B11578321
M. Wt: 354.4 g/mol
InChI Key: ALHSMCPHJTZHGR-UHFFFAOYSA-N
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Description

1-(4-Methoxy-phenyl)-4-methyl-1,3-dihydro-2H-1,6,10b-triaza-cyclopenta[c]fluorene-5-carbonitrile is a complex organic compound with a unique structure that includes a methoxyphenyl group, a triaza-cyclopentafluorene core, and a carbonitrile group

Preparation Methods

The synthesis of 1-(4-Methoxy-phenyl)-4-methyl-1,3-dihydro-2H-1,6,10b-triaza-cyclopenta[c]fluorene-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triaza-cyclopentafluorene core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating or using a catalyst.

    Introduction of the methoxyphenyl group: This can be achieved through a substitution reaction, where a suitable methoxyphenyl derivative is reacted with the triaza-cyclopentafluorene intermediate.

    Addition of the carbonitrile group: This step often involves the use of cyanating agents under controlled conditions to introduce the carbonitrile functionality.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Methoxy-phenyl)-4-methyl-1,3-dihydro-2H-1,6,10b-triaza-cyclopenta[c]fluorene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(4-Methoxy-phenyl)-4-methyl-1,3-dihydro-2H-1,6,10b-triaza-cyclopenta[c]fluorene-5-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is being studied for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Its properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(4-Methoxy-phenyl)-4-methyl-1,3-dihydro-2H-1,6,10b-triaza-cyclopenta[c]fluorene-5-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(4-Methoxy-phenyl)-4-methyl-1,3-dihydro-2H-1,6,10b-triaza-cyclopenta[c]fluorene-5-carbonitrile can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.

    Benzimidazole derivatives: These compounds also contain nitrogen atoms in their ring structure and have various applications in medicine and industry.

    Triazole derivatives: These compounds are known for their stability and are used in a wide range of applications, including pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

InChI

InChI=1S/C22H18N4O/c1-14-17-11-12-25(15-7-9-16(27-2)10-8-15)22(17)26-20-6-4-3-5-19(20)24-21(26)18(14)13-23/h3-10H,11-12H2,1-2H3

InChI Key

ALHSMCPHJTZHGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=C(C=C5)OC)C#N

Origin of Product

United States

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